Wider Optical Band Gap (Eg) Tunability in PECVD BCN Films
BCN films grown via PECVD from N-triethylborazine demonstrate a significantly wider optical band gap range (1.2–4.9 eV) compared to analogous films from N-trimethylborazine. While direct side-by-side studies are absent, a cross-study comparison shows the triethyl-based films can achieve a lower band gap floor (1.2 eV [1]) than typically reported for trimethyl-based films, which maintain band gaps above ~2.0 eV in comparable deposition regimes [2]. This indicates superior tunability for the triethyl precursor.
| Evidence Dimension | Optical Band Gap (Eg) Range |
|---|---|
| Target Compound Data | 1.2 – 4.9 eV |
| Comparator Or Baseline | N-trimethylborazine-based films: Typically >2.0 eV, up to ~4.9 eV |
| Quantified Difference | Lower bound of Eg is 0.8 eV lower (1.2 vs ~2.0 eV) |
| Conditions | PECVD on Si(100) or quartz, 40.68 MHz RF plasma, deposition temperature range 100–700 °C |
Why This Matters
A lower attainable band gap expands the application space for BCN films into visible-light photocatalysis and narrow-bandgap semiconductor devices, where trimethyl-based films are unsuitable.
- [1] Sulyaeva, V. S., Kosinova, M. L., Rumyantsev, Y. M., Kesler, V. G., & Kuznetsov, F. A. (2013). PECVD synthesis and optical properties of BCXNY films obtained from N-triethylborazine as a single-source precursor. Surface and Coatings Technology, 230, 145-151. View Source
- [2] Sulyaeva, V., Kosinova, M., Golubenko, A., Rumyantsev, Y., Fainer, N. I., & Kuznetsov, F. A. (2009). PECVD BCxNy Films from Mixtures of N-trimethylborazine with Hydrogen and Ammonia: Modelling, Synthesis and Characterization. ECS Transactions, 25(8), 343. View Source
